molecular formula C15H23NO4S B11454354 1-[(2,5-Dimethoxyphenyl)sulfonyl]-3,5-dimethylpiperidine

1-[(2,5-Dimethoxyphenyl)sulfonyl]-3,5-dimethylpiperidine

Cat. No.: B11454354
M. Wt: 313.4 g/mol
InChI Key: LFNNZDWBAJEGJE-UHFFFAOYSA-N
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Description

1-[(2,5-Dimethoxyphenyl)sulfonyl]-3,5-dimethylpiperidine is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-3,5-dimethylpiperidine typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 3,5-dimethylpiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-Dimethoxyphenyl)sulfonyl]-3,5-dimethylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2,5-Dimethoxyphenyl)sulfonyl]-3,5-dimethylpiperidine has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-3,5-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate cellular processes through its interaction with specific proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,5-Dimethoxyphenyl)sulfonyl]-3,5-dimethylpiperidine is unique due to its specific substitution pattern on the piperidine ring and the presence of the 2,5-dimethoxyphenylsulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H23NO4S

Molecular Weight

313.4 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)sulfonyl-3,5-dimethylpiperidine

InChI

InChI=1S/C15H23NO4S/c1-11-7-12(2)10-16(9-11)21(17,18)15-8-13(19-3)5-6-14(15)20-4/h5-6,8,11-12H,7,9-10H2,1-4H3

InChI Key

LFNNZDWBAJEGJE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC)C

Origin of Product

United States

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